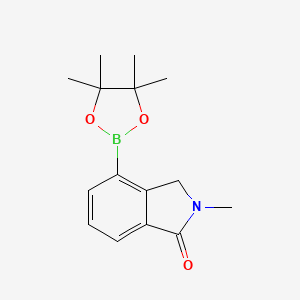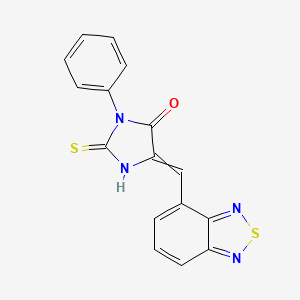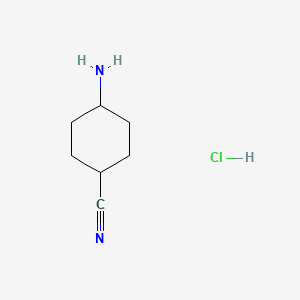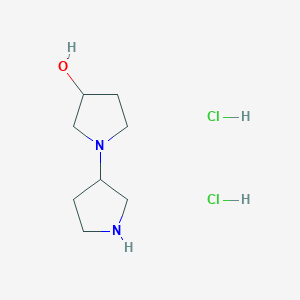
2-(3-Piperidinyl)ethyl propanoate hydrochloride
概要
説明
. Esters are commonly used in various industrial applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Piperidinyl)ethyl propanoate hydrochloride typically involves the esterification reaction between 3-piperidinyl ethanol and propanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient mixing and heating systems to maintain optimal reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions: 2-(3-Piperidinyl)ethyl propanoate hydrochloride can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: This reaction can be achieved using aqueous acid or base, resulting in the formation of 3-piperidinyl ethanol and propanoic acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of piperidine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Major Products Formed:
Hydrolysis: 3-piperidinyl ethanol and propanoic acid.
Oxidation: Piperidine derivatives.
Reduction: Corresponding alcohol.
科学的研究の応用
2-(3-Piperidinyl)ethyl propanoate hydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the production of various industrial chemicals and materials.
作用機序
The exact mechanism by which 2-(3-Piperidinyl)ethyl propanoate hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.
類似化合物との比較
Piperidine: A basic organic compound with similar structural features.
3-Piperidinyl Ethanol: A related compound that can be synthesized from piperidine.
Propanoic Acid: The acid component used in the esterification reaction.
Uniqueness: 2-(3-Piperidinyl)ethyl propanoate hydrochloride is unique due to its specific ester structure, which imparts distinct chemical and physical properties compared to its similar compounds.
特性
IUPAC Name |
2-piperidin-3-ylethyl propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-10(12)13-7-5-9-4-3-6-11-8-9;/h9,11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZRGMBLWTYYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



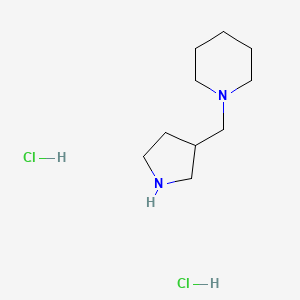
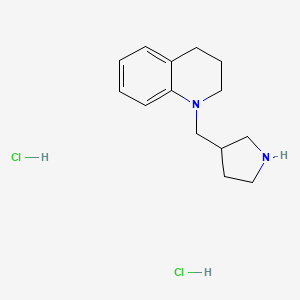
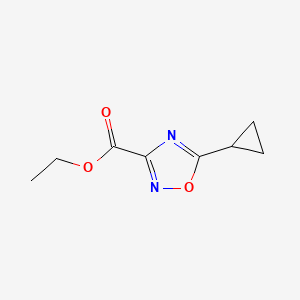
![4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1392338.png)
![1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride](/img/structure/B1392339.png)
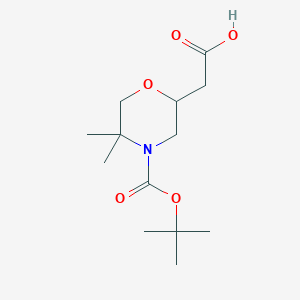
![3-(Chloromethyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392341.png)
![5-[(3-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392342.png)
![4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1392344.png)
